physicochemical properties of 1-Chloro-2-iodo-4-nitrobenzene
physicochemical properties of 1-Chloro-2-iodo-4-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-iodo-4-nitrobenzene
Abstract
1-Chloro-2-iodo-4-nitrobenzene is a poly-functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis sectors. Its strategic importance is highlighted by its role as a key intermediate in the synthesis of Vismodegib, a therapeutic agent targeting the Hedgehog signaling pathway.[1] This guide provides a comprehensive analysis of its core physicochemical properties, experimental characterization protocols, and critical insights into its synthesis and reactivity. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies to serve as an authoritative resource for laboratory applications.
Introduction & Strategic Importance
Overview of 1-Chloro-2-iodo-4-nitrobenzene
1-Chloro-2-iodo-4-nitrobenzene (CAS No: 74534-15-9) is a halogenated nitroaromatic compound.[1][2][3] The arrangement of its substituents—a chloro group, an iodo group, and a nitro group on a benzene ring—creates a unique electronic and steric profile. This profile dictates its reactivity, making it a versatile building block in multi-step organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the distinct reactivities of the C-I and C-Cl bonds allow for selective, sequential transformations, such as metal-catalyzed cross-coupling reactions.
Significance in Drug Discovery: The Vismodegib Case Study
The primary driver for the scientific interest in 1-Chloro-2-iodo-4-nitrobenzene is its application as a pivotal intermediate in the manufacturing of Vismodegib.[1] Vismodegib is a first-in-class drug that functions as a Hedgehog (Hh) signaling pathway inhibitor, approved for the treatment of certain types of basal cell carcinoma. The specific substitution pattern of 1-Chloro-2-iodo-4-nitrobenzene is essential for constructing the complex molecular architecture of Vismodegib, underscoring the compound's value in medicinal chemistry and process development.
Core Physicochemical Properties
Identity and Nomenclature
While the compound is systematically named 1-Chloro-2-iodo-4-nitrobenzene, it is crucial to note that chemical suppliers may occasionally list it under the IUPAC name 2-Chloro-1-iodo-4-nitrobenzene or the synonym 4-Chloro-3-iodonitrobenzene.[3][4][5] Researchers should always use the CAS Number 74534-15-9 for unambiguous identification.
Summary of Physicochemical Data
The known quantitative and qualitative properties of 1-Chloro-2-iodo-4-nitrobenzene are summarized below.
| Property | Value | Source |
| CAS Number | 74534-15-9 | [1][2][3] |
| Molecular Formula | C₆H₃ClINO₂ | [3][4][5][6] |
| Molecular Weight | 283.45 g/mol | [3][5][6] |
| Appearance | Light tan to cream or brown crystalline solid/powder | [1][4] |
| Melting Point | 96.0 - 102.0 °C | [4] |
| Boiling Point | Data not experimentally determined. Estimated to be >300 °C. | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethyl acetate, isopropanol, hexane). | [1] |
Molecular Structure Visualization
The structural arrangement of substituents on the benzene ring is depicted below.
Caption: Molecular structure of 1-Chloro-2-iodo-4-nitrobenzene.
Experimental & Computational Characterization Protocols
As a Senior Application Scientist, the emphasis is not just on obtaining data, but on the integrity of that data. The following protocols are designed to be self-validating systems.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Expertise & Causality: While a standard melting point apparatus provides a range, DSC offers superior accuracy and reveals critical information about purity and polymorphism. A sharp, single endotherm peak indicates a highly pure, single-crystalline form, whereas broad peaks or multiple transitions can signify impurities or different crystalline states, which is vital information for process chemistry and formulation.
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Chloro-2-iodo-4-nitrobenzene into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Determine the onset temperature of the melting endotherm. The peak temperature should correspond to the literature value (96-102 °C).[4]
-
Spectroscopic Verification
-
Expertise & Causality: NMR is the gold standard for structural elucidation. The provided ¹H NMR data confirms the substitution pattern. The downfield shifts are characteristic of an electron-deficient aromatic ring due to the nitro group. The distinct coupling constants (J-values) precisely define the ortho, meta, and para relationships between the protons.
-
¹H NMR Data Interpretation: (400 MHz, CDCl₃)[1]
-
δ 8.70 (d, J = 2.8 Hz, 1H): This doublet corresponds to the proton at C5, which is ortho to the nitro group and meta to the chloro group. The small coupling constant is typical for meta-coupling.
-
δ 8.16 (dd, J = 8.8 Hz, 2.4 Hz, 1H): This doublet of doublets is the proton at C3, which is ortho to the iodo group and meta to the nitro group. It shows large ortho-coupling to the proton at C6 and smaller meta-coupling to the proton at C5.
-
δ 7.61 (d, J = 8.8 Hz, 1H): This doublet is the proton at C6, which is ortho to the chloro group and ortho to the proton at C3, hence the large coupling constant.
-
-
Standard Acquisition Protocol:
-
Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR spectrum to confirm the presence of six distinct aromatic carbon signals.
-
-
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. The spectrum for this compound should exhibit highly characteristic absorption bands for the nitro group, which are strong and easily identifiable.
-
Expected Frequencies:
-
~1520-1560 cm⁻¹ & ~1345-1385 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group.
-
~1000-1100 cm⁻¹: C-Cl stretching vibration.
-
~500-600 cm⁻¹: C-I stretching vibration.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
-
ATR-FTIR Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Expertise & Causality: MS provides the exact molecular weight, which is the most definitive confirmation of elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₆H₃ClINO₂ to within a few parts per million, providing unequivocal proof of identity. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and iodine (monoisotopic at ¹²⁷I) will be distinctive.
-
Protocol (LC-MS with ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the sample directly or via an LC system into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes.
-
Analyze the data for the molecular ion peak [M+H]⁺ or [M-H]⁻ and confirm its m/z and isotopic pattern against the theoretical values.
-
Synthesis, Reactivity, and Stability
Synthetic Pathway Analysis
The most direct synthesis involves a Sandmeyer-type reaction starting from 2-Chloro-5-nitroaniline.[1] This is a classic and reliable transformation in aromatic chemistry.
-
Causality of Experimental Choices:
-
Diazotization: The reaction of the primary amine with sodium nitrite in a strong acid (sulfuric acid) at low temperatures (below 5 °C) is critical.[1][7] Low temperatures are essential to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.[7]
-
Iodide Displacement: The subsequent addition of potassium iodide (KI) introduces the iodo group, displacing the diazonium group (N₂) in a nucleophilic substitution.[1] The evolution of nitrogen gas drives the reaction to completion.
-
-
Synthesis Workflow Diagram:
Caption: Synthetic workflow for 1-Chloro-2-iodo-4-nitrobenzene.
-
Detailed Synthesis Protocol: [1]
-
Dissolve 2-Chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water with mechanical stirring.
-
Cool the reaction vessel to -5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C. Stir for 30 minutes.
-
In a separate vessel, prepare a solution of potassium iodide (1.8 eq) in water and cool it.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution, again maintaining a temperature below 5 °C.
-
Continue stirring for 3 hours, allowing the reaction to proceed.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield the product as a crystalline solid.
-
Chemical Reactivity Profile
-
Nucleophilic Aromatic Substitution (NAS): The nitro group at the para-position strongly activates the C-Cl bond for NAS. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, making this position highly susceptible to attack by nucleophiles.[8]
-
Metal-Catalyzed Cross-Coupling: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the C2 position while leaving the C1 chloro-substituent intact for subsequent transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using various reducing agents (e.g., SnCl₂, H₂/Pd-C), providing a synthetic handle to introduce an amino group, which is a common precursor for amides, sulfonamides, and other functional groups in drug molecules.
Stability and Storage
Like many nitroaromatic compounds, 1-Chloro-2-iodo-4-nitrobenzene is stable under standard laboratory conditions. However, it should be protected from light and strong bases or reducing agents.[9] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and dark place.
Safety & Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Chloro-2-iodo-4-nitrobenzene is not widely available. The following information is extrapolated from data for the structurally related and hazardous compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be treated as a guideline. A thorough risk assessment must be conducted before handling.
-
Primary Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10][11][13]
-
Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[10][11][13]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10][12]
-
-
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, use a certified particulate respirator.
-
-
Handling Procedures:
Conclusion
1-Chloro-2-iodo-4-nitrobenzene is a high-value synthetic intermediate with well-defined physicochemical properties. Its utility, particularly in the synthesis of pharmaceuticals like Vismodegib, is derived from its unique substitution pattern which allows for predictable and selective chemical transformations. This guide has provided a detailed framework for its identification, characterization, synthesis, and safe handling, empowering researchers to utilize this versatile compound with confidence and scientific rigor.
References
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Filo. (2025). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Retrieved from [Link]
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Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Loba Chemie. (n.d.). 1-CHLORO-4-NITROBENZENE | Laboratory Chemicals. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]
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Reagentia. (n.d.). 1-Chloro-2-iodo-4-nitrobenzene (1 x 1 g). Retrieved from [Link]
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Royal Society of Chemistry. (2012). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls - Supporting Information. Retrieved from [Link]
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Stenutz. (n.d.). 1-iodo-4-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]
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ResearchGate. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Chloro-2-iodo-4-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]
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eChemPortal. (2002). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]
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NIH. (2010). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Retrieved from [Link]
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